![molecular formula C28H46N4O4 B4937018 1-[4-[2-Hydroxy-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propan-2-ol CAS No. 5563-53-1](/img/structure/B4937018.png)
1-[4-[2-Hydroxy-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[2-Hydroxy-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propan-2-ol is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, piperazine, and phenoxy groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-Hydroxy-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propan-2-ol involves several steps, typically starting with the preparation of intermediate compounds. The process may include:
Formation of the piperazine derivatives: This step involves the reaction of piperazine with 2-methylprop-2-enyl halides under basic conditions to form the desired piperazine derivatives.
Etherification: The phenoxy and propoxy groups are introduced through etherification reactions, often using alkyl halides and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Key considerations include the selection of solvents, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-[2-Hydroxy-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
1-[4-[2-Hydroxy-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[2-Hydroxy-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-[2-Hydroxy-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propan-2-ol
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and industrial processes.
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N4O4/c1-23(2)17-29-9-13-31(14-10-29)19-25(33)21-35-27-5-7-28(8-6-27)36-22-26(34)20-32-15-11-30(12-16-32)18-24(3)4/h5-8,25-26,33-34H,1,3,9-22H2,2,4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLYJNZFTQOXCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1CCN(CC1)CC(COC2=CC=C(C=C2)OCC(CN3CCN(CC3)CC(=C)C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40386097 |
Source


|
| Record name | 1-[4-[2-hydroxy-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5563-53-1 |
Source


|
| Record name | 1-[4-[2-hydroxy-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-methylprop-2-enyl)piperazin-1-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40386097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B4936946.png)
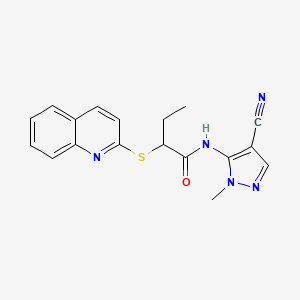
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B4936964.png)
![1-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]methanamine](/img/structure/B4936966.png)
![ethyl 4-[(4Z)-4-[(3-iodophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B4936978.png)
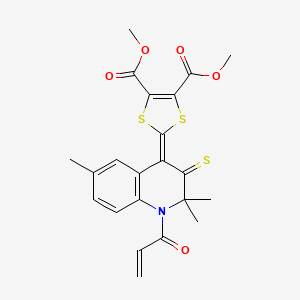
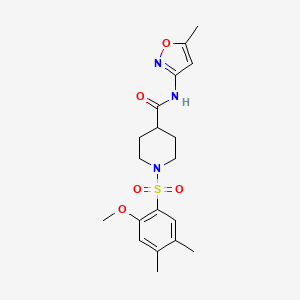
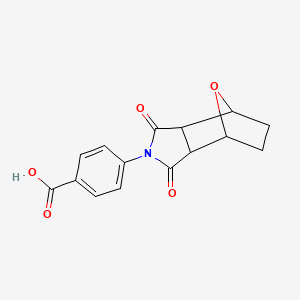
![1-({1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-4-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B4936998.png)
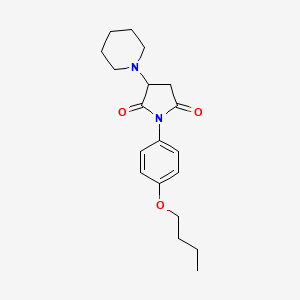
![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B4937021.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4937023.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4937048.png)
![[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-phenyl-N'-(2-phenylethyl)carbamimidothioate](/img/structure/B4937054.png)
